molecular formula C12H8BrNO B8408168 4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile

4-Bromo-1-hydroxy-3-methyl-2-naphthonitrile

Cat. No. B8408168
M. Wt: 262.10 g/mol
InChI Key: RXLNWLFISUOOHG-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

1-hydroxy-3-methyl-2-naphthonitrile (1.065 g, 5.8 mmol) was dissolved CHCl3 (24 mL) and combined with sodium bicarbonate (952 mg, 11.3 mmol) and bromine (330 μL, 6.43 mmol) and allowed to stir at room temperature overnight. The reaction was quenched by adding 10 mL of 10% sodium thiosulfate and the mixture stirred until decolorization was maximal. The solids were removed by filtration as crude product (1.47 g, 97% yield.) 1H-NMR: (300 MHz, DMSO-d6): δ 8.334 (d, J=8.0 Hz, 1H); 8.166 (d, J=8.4 Hz, 1H); 7.81-7.77 (m, 1H); 7.65-7.61 (m, 1H); 2.65 (s, 3H).
Quantity
1.065 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
952 mg
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1[C:13]#[N:14].C(=O)(O)[O-].[Na+].[Br:20]Br>C(Cl)(Cl)Cl>[Br:20][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([OH:1])=[C:3]([C:13]#[N:14])[C:4]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.065 g
Type
reactant
Smiles
OC1=C(C(=CC2=CC=CC=C12)C)C#N
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
952 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
330 μL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 10 mL of 10% sodium thiosulfate
STIRRING
Type
STIRRING
Details
the mixture stirred until decolorization

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=C(C2=CC=CC=C12)O)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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